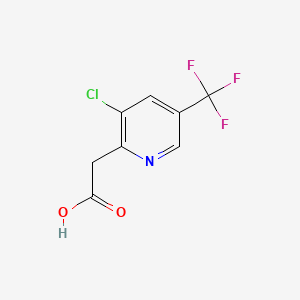

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid

Description

IUPAC Nomenclature and Systematic Identification

The structural characteristics of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid can be meaningfully compared with other pyridine-based acetic acid derivatives to understand the specific effects of chloro and trifluoromethyl substitution. Simple 2-pyridineacetic acid, with molecular formula C7H7NO2 and molecular weight 137.14 grams per mole, serves as the unsubstituted reference compound. The addition of halogen substituents in the target compound increases the molecular weight by approximately 102 atomic mass units, reflecting the substantial contribution of the chloro and trifluoromethyl groups.

Related compounds such as 2-(3-Chloropyridin-2-yl)acetic acid, with molecular formula C7H6ClNO2 and molecular weight 171.58 grams per mole, demonstrate the isolated effect of chloro substitution at the 3-position. Comparison with this analog reveals that the trifluoromethyl group contributes significantly to both molecular weight and electronic properties, with the combined halogen substitution pattern creating unique characteristics not observed in either substitution alone. The systematic comparison shows progressive increases in molecular complexity and electronic modification with additional halogen incorporation.

The ethyl ester derivative, ethyl [3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetate, with molecular formula C10H9ClF3NO2 and molecular weight 267.631 grams per mole, provides insight into the effects of carboxylic acid modification. This comparison illustrates how functional group changes affect molecular properties while maintaining the core pyridine substitution pattern. The ester derivative demonstrates higher molecular weight and altered physicochemical properties compared to the free acid form.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 2-Pyridineacetic acid | C7H7NO2 | 137.14 | Unsubstituted reference |

| 2-(3-Chloropyridin-2-yl)acetic acid | C7H6ClNO2 | 171.58 | Single chloro substitution |

| Target compound | C8H5ClF3NO2 | 239.58 | Dual halogen substitution |

| Ethyl ester analog | C10H9ClF3NO2 | 267.63 | Esterified derivative |

Additional structural analogs include compounds with alternative trifluoromethyl positioning, such as 4-(Trifluoromethyl)pyridine-2-acetic acid with molecular formula C8H6F3NO2 and molecular weight 205.14 grams per mole. This positional isomer lacks the chloro substituent but maintains the trifluoromethyl group at a different ring position, enabling evaluation of substituent position effects on molecular properties. The comparison reveals how substituent positioning influences both steric and electronic characteristics within the pyridine framework.

Advanced derivatives such as 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid, with molecular formula C8H7F3N2O2 and molecular weight 220.15 grams per mole, demonstrate alternative functional group modifications while retaining the trifluoromethyl substitution pattern. These structural variations provide comprehensive insight into the relationship between substituent identity, positioning, and resulting molecular properties within the pyridine acetic acid framework.

Properties

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO2/c9-5-1-4(8(10,11)12)3-13-6(5)2-7(14)15/h1,3H,2H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMWOZJSLGQSQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696837 | |

| Record name | [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000522-34-8 | |

| Record name | (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000522348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8LA01CDAP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Scientific Research Applications

Agricultural Applications

Fungicide Use

One of the primary applications of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid is as a metabolite of the fungicide Fluopyram. It has shown effectiveness in controlling various fungal diseases in crops, particularly in vegetables. The compound acts by inhibiting specific enzymes critical for fungal growth and reproduction, thus providing a means to protect crops from pathogenic fungi .

Efficacy Studies

Recent studies have demonstrated that this compound significantly reduces the incidence of fungal infections in crops such as tomatoes and cucumbers. For instance, field trials indicated a reduction of up to 80% in disease severity when applied at recommended dosages .

Pharmaceutical Research

Potential Drug Development

In pharmaceutical research, this compound is being investigated for its potential as a therapeutic agent. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for developing new drugs aimed at treating various diseases.

Case Studies

- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit promising antimicrobial properties against both bacterial and fungal strains. In vitro studies reported effective inhibition of growth for several pathogens, suggesting potential applications in developing new antimicrobial agents .

- Cancer Research : Preliminary investigations into the compound's effects on cancer cell lines have revealed that it may induce apoptosis in specific cancer types. This property is being explored further as part of ongoing cancer treatment research .

Biochemical Applications

Research Tool

The compound serves as a valuable tool in biochemical research for studying enzyme interactions and metabolic pathways. Its ability to inhibit certain enzymes makes it useful for probing biochemical mechanisms within cells.

Experimental Applications

Researchers utilize this compound to:

- Investigate the role of specific enzymes in metabolic pathways.

- Study the effects of chemical inhibitors on cellular processes.

Summary Table of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Agriculture | Fungicide metabolite | Effective against fungal diseases in crops |

| Pharmaceutical Research | Potential drug candidate | Antimicrobial and anticancer properties |

| Biochemical Research | Enzyme inhibitor | Useful for studying metabolic pathways |

Mechanism of Action

The mechanism by which 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, influencing biological pathways and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

[3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl]acetic Acid

- CAS : 338422-73-4

- Molecular Formula: C₈H₅ClF₃NO₂S

- Key Differences : Replaces the oxygen atom in the acetic acid side chain with a sulfur atom.

- Properties : Higher lipophilicity due to the thioether linkage, with a melting point of 124–127°C. It is classified as an irritant (Xi hazard symbol) .

Methyl and Ethyl Esters

- Methyl Ester : Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate (CAS: 885949-63-3)

- Ethyl Ester : Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate (CAS: 1053656-47-5)

- Key Differences : Esterification of the carboxylic acid group reduces polarity, increasing volatility and altering pharmacokinetic profiles. These esters serve as precursors in synthetic chemistry .

Derivatives with Altered Backbones

Fluopyram

- CAS : 658066-35-4

- Molecular Formula : C₁₆H₁₁ClF₆N₂O

- Key Differences : Contains a benzamide group linked via an ethyl chain to the pyridine core.

- Applications: A broad-spectrum fungicide inhibiting succinate dehydrogenase. Unlike the target compound, fluopyram exhibits systemic activity in crops but is associated with thyroid carcinogenicity in animal studies .

Haloxyfop

- CAS : 69856-02-6

- Molecular Formula: C₁₅H₁₁ClF₃NO₄

- Key Differences: Propanoic acid backbone with a phenoxy linker to the pyridine ring.

- Applications : Herbicidal activity via acetyl-CoA carboxylase inhibition. The extended aromatic system and ether linkage enhance soil mobility compared to the target compound .

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine

Stability and Environmental Behavior

- Target Compound : Degrades to fluopyram-picoline (3-chloro-2-methyl-5-(trifluoromethyl)pyridine) under hydrolytic conditions, indicating lower environmental persistence compared to fluopyram .

- Fluopyram : Stable under standard hydrolysis conditions, with metabolites like the target compound forming in soils and plants .

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | CAS | Molecular Formula | Functional Groups | Key Applications |

|---|---|---|---|---|

| 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid | 1000522-34-8 | C₈H₅ClF₃NO₂ | Carboxylic acid | Agrochemical metabolite |

| [3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl]acetic acid | 338422-73-4 | C₈H₅ClF₃NO₂S | Thioether, carboxylic acid | Synthetic intermediate |

| Fluopyram | 658066-35-4 | C₁₆H₁₁ClF₆N₂O | Benzamide, ethyl linker | Fungicide |

| Haloxyfop | 69856-02-6 | C₁₅H₁₁ClF₃NO₄ | Propanoic acid, phenoxy linker | Herbicide |

Biological Activity

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid, also known as Fluopyram-PAA, is a compound with significant biological activity, particularly in agricultural applications as a fungicide metabolite. Its molecular formula is C8H5ClF3NO2, and it possesses a molecular weight of 239.58 g/mol. This article delves into its biological properties, mechanisms of action, and relevant case studies that illustrate its efficacy and safety.

The compound features a pyridine ring substituted with a chlorine atom and a trifluoromethyl group, which are critical for its biological activity. The presence of these substituents enhances the compound's lipophilicity and biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1000522-34-8 |

| Molecular Formula | C8H5ClF3NO2 |

| Molecular Weight | 239.58 g/mol |

| Physical Form | Solid |

| Color | Off-white |

| Storage Temperature | 2-8°C |

Antifungal Properties

Fluopyram-PAA is primarily recognized for its antifungal properties. It is used in the treatment of various crops to combat fungal pathogens. The compound acts by inhibiting the growth of fungi through disruption of cellular processes, although the precise mechanism remains under investigation.

Research indicates that the trifluoromethyl group enhances the compound's ability to penetrate fungal cell membranes, leading to increased efficacy against pathogens such as Botrytis cinerea and Fusarium spp. Studies have shown that derivatives with this group exhibit improved antifungal activity compared to their non-fluorinated counterparts .

Case Studies

-

Efficacy Against Fungal Pathogens

A study published in the Journal of Agricultural and Food Chemistry demonstrated that Fluopyram-PAA effectively reduced fungal biomass in treated crops compared to untreated controls. The study reported a significant decrease in disease incidence among crops treated with this compound . -

Safety Profile

In terms of safety, research indicates that while Fluopyram-PAA exhibits antifungal activity, it shows low toxicity to mammalian cells at therapeutic doses. Toxicity studies conducted on various cell lines revealed minimal adverse effects, supporting its use in agricultural settings . -

Environmental Impact

Environmental assessments have indicated that Fluopyram-PAA degrades relatively quickly in soil and does not accumulate significantly in plant tissues, suggesting a favorable environmental profile for agricultural use .

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of Fluopyram-PAA and its analogs. The inclusion of electron-withdrawing groups like trifluoromethyl has been shown to enhance biological activity significantly:

| Compound Structure | Activity Level |

|---|---|

| Non-fluorinated analog | Low |

| Trifluoromethyl-substituted analog | High |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of its nitrile precursor, 3-chloro-5-(trifluoromethyl)pyridin-2-ylacetonitrile, using palladium-based catalysts under mild hydrogen pressure (1–3 atm). Optimizing solvent systems (e.g., ethanol/water mixtures) and reaction temperatures (25–40°C) improves yields (>85%) while minimizing side reactions. Post-synthesis purification via recrystallization in acetone/hexane mixtures enhances purity (>98%) . Alternative routes involve coupling pyridine derivatives with acetic acid moieties using EDCI/HOBt-mediated amidation, requiring rigorous exclusion of moisture .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Structural confirmation requires a combination of -/-NMR (to identify pyridinyl and acetic acid protons/carbons) and high-resolution mass spectrometry (HRMS) for molecular ion validation. Differential scanning calorimetry (DSC) reveals thermal stability (decomposition >250°C), while HPLC with UV detection (λ = 254 nm) monitors purity. LogP values, critical for bioavailability, can be determined via shake-flask methods (predicted logP ≈ 2.1) .

Advanced Research Questions

Q. What are the environmental metabolic pathways of this compound in agricultural systems, and how can its degradation products be tracked?

- Methodological Answer : In soil and plant matrices, the compound undergoes oxidative degradation via cytochrome P450 enzymes, producing metabolites like 3-chloro-5-(trifluoromethyl)picolinic acid (TPA). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards (e.g., -analogues) enables quantification at trace levels (LOQ = 0.01 µg/g). Field studies should include time-series sampling to model half-lives (e.g., t₁/₂ = 15–30 days in aerobic soils) and assess leaching potential .

Q. How does the electronic configuration of the pyridinyl moiety influence the bioactivity of this compound derivatives?

- Methodological Answer : The trifluoromethyl and chloro groups enhance electron-withdrawing effects, stabilizing the pyridinyl ring and increasing binding affinity to target enzymes (e.g., fungal acetolactate synthase). Structure-activity relationship (SAR) studies involve synthesizing analogues with substituent variations (e.g., replacing Cl with Br) and testing inhibitory activity via enzyme assays (IC₅₀ measurements). Computational docking (e.g., AutoDock Vina) predicts binding modes to guide rational design .

Q. What challenges arise in detecting this compound in complex biological matrices, and how can they be mitigated?

- Methodological Answer : Matrix interference from plant pigments or soil organic matter necessitates sample pre-treatment with solid-phase extraction (SPE) using C18 cartridges and methanol/water elution. Enhancing detection specificity requires derivatization with diazomethane to form methyl esters, improving GC-MS compatibility. Method validation should include spike-recovery tests (85–115% recovery) and cross-validation with LC-HRMS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.